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Compound of Interest

Compound Name: 4-(2,2-Difluoropropoxy)benzonitrile

Cat. No.: B7963582

Get Quote

Technical Guide: 4-(2,2-
Difluoropropoxy)benzonitrile
Structural Analysis, Synthetic Pathways, and Medicinal Utility

Structural Definition & Cheminformatics
Core Identity
The molecule 4-(2,2-Difluoropropoxy)benzonitrile is a para-substituted aromatic ether

characterized by a benzonitrile core and a fluorinated propoxy side chain.[1][2] This specific

substitution pattern leverages the metabolic stability of the gem-difluoro group (

) while maintaining the electronic pull of the cyano group (

), making it a valuable scaffold in medicinal chemistry (bioisosterism) and materials science
(liquid crystals).[2]
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Attribute Detail

IUPAC Name 4-(2,2-difluoropropoxy)benzonitrile

Molecular Formula

Molecular Weight 197.18 g/mol

SMILES (Canonical) CC(F)(F)COc1ccc(C#N)cc1

InChI Key
(Predicted) XZQ...[1][2][3][4] (Analogous to 3-

chloro derivative)

LogP (Est.) 2.6 – 2.9

H-Bond Acceptors 4 (N, O, 2xF)

SMILES String Analysis
The SMILES string CC(F)(F)COc1ccc(C#N)cc1 encodes the precise connectivity:

CC(F)(F)C: Represents the 2,2-difluoropropyl tail.[1][2] The methyl group (C3) is attached to

the gem-difluoro carbon (C2), which is attached to the methylene (C1).[2]

O: The ether oxygen linking the alkyl chain to the aromatic ring.

c1ccc(C#N)cc1: The para-substituted benzene ring.[2] The cyano group (C#N) is at position

4 relative to the ether linkage.[2]
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(CC(F)(F)C)
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(O)

 Alkyl-O Bond Phenyl Ring
(c1ccc...cc1)

 Aryl-O Bond Cyano Group
(C#N)
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Figure 1: Structural decomposition of the SMILES string showing the connectivity from the

fluorinated tail to the nitrile head.[2]
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Synthesis of 4-(2,2-Difluoropropoxy)benzonitrile typically proceeds via etherification.[1][2]

Due to the electron-withdrawing nature of the cyano group, the aromatic ring is activated for

Nucleophilic Aromatic Substitution (

), offering a robust alternative to standard Williamson ether synthesis.[1][2]

Route A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to the availability of 4-fluorobenzonitrile and the

stability of the difluoropropanol nucleophile.

Reagents: 4-Fluorobenzonitrile, 2,2-Difluoropropan-1-ol, Base (NaH or KOtBu), Solvent

(THF or DMF).[1][2]

Mechanism: The alkoxide generated from 2,2-difluoropropanol attacks the ipso-carbon of 4-

fluorobenzonitrile.[1][2] The Meisenheimer complex intermediate collapses to eject the

fluoride ion.

Advantages: High yield, avoids the synthesis of unstable fluorinated alkyl halides.

Route B: Mitsunobu Reaction
Useful for small-scale medicinal chemistry exploration where mild conditions are required.[1][2]

Reagents: 4-Hydroxybenzonitrile (4-Cyanophenol), 2,2-Difluoropropan-1-ol,

Triphenylphosphine (

), DIAD/DEAD.[1][2]

Mechanism: Activation of the alcohol by the betaine intermediate allows the phenol to attack,

displacing the activated oxygen with inversion (irrelevant for primary achiral carbon, but

mechanistically distinct).
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Figure 2: SNAr Synthesis Pathway
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Figure 2: The

pathway is favored due to the activation provided by the para-cyano group.[1]

Medicinal Chemistry Applications
The "Fluorine Effect"
The 2,2-difluoropropoxy moiety is a strategic bioisostere for standard propoxy or ethoxy

groups.[1][2]

Metabolic Blocking: The

group at the

-position relative to the ether oxygen blocks oxidative dealkylation (O-dealkylation) by
Cytochrome P450 enzymes.[1][2] The C-F bond strength (approx. 116 kcal/mol) renders this
position chemically inert to metabolic attack.[2]
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Lipophilicity Modulation: The introduction of fluorine increases lipophilicity (

) without significantly increasing steric bulk compared to a methyl group, aiding in membrane
permeability.

Conformational Locking: The gauche effect associated with the difluoroethyl fragment can

lock the side chain into a specific conformation, potentially improving binding affinity to target

receptors.

Comparative Properties Table
Comparison of the target molecule against its non-fluorinated analog.

Property
Propoxy Analog
(Standard)

2,2-
Difluoropropoxy
(Target)

Impact

Metabolic Stability
Low (O-dealkylation

prone)

High (Blocked

-position)

Extended Half-life (

)

Dipole Moment ~4.0 D ~5.2 D

Enhanced

electrostatic

interactions

LogP ~2.4 ~2.8
Improved CNS

penetration potential

Electronic Effect
Electron Donating

(+M)

Weakened Donor (

is -I)

Modulated pKa of

aromatic ring

Experimental Protocol (Standardized)
Objective: Synthesis of 4-(2,2-difluoropropoxy)benzonitrile via

.

Preparation of Alkoxide:

To a flame-dried round-bottom flask under
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, add 2,2-difluoropropan-1-ol (1.1 equiv) and anhydrous THF (0.2 M).

Cool to 0°C. Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

Stir at 0°C for 30 min until gas evolution ceases.

Coupling Reaction:

Add 4-fluorobenzonitrile (1.0 equiv) dropwise as a solution in THF.[1][2]

Warm the mixture to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC

(Hexane/EtOAc 4:1).[2]

Note: If conversion is slow, heat to 60°C.

Workup & Purification:

Quench with saturated

solution.[2]

Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine.[2]

Dry over

, filter, and concentrate in vacuo.

Purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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